molecular formula C12H11BrN2O3 B8396444 Ethyl 4-amino-5-(3-bromophenyl)isoxazole-3-carboxylate

Ethyl 4-amino-5-(3-bromophenyl)isoxazole-3-carboxylate

Cat. No. B8396444
M. Wt: 311.13 g/mol
InChI Key: ZCMICZMHRLBBBV-UHFFFAOYSA-N
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Patent
US07169797B2

Procedure details

This material from Example 21B was dissolved in a mixture of EtOH (6 mL) and water (2 mL). Ammonium chloride (160 mg, 3 mmol) and iron powder (1.6 g, 28 mmol) were added at r.t. The reaction mixture was filtered after 1 h. The filtrate was extracted with ethyl acetate (3×30 mL). The combined organic extracts were dried over MgSO4, concentrated, and purified by flash column chromatography (20% ethyl acetate in hexanes) to provide the titled compound (390 mg, 17% for two steps).
Name
material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.6 g
Type
catalyst
Reaction Step Two
Yield
17%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]2[O:12][N:11]=[C:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:9]=2[N+:18]([O-])=O)[CH:5]=[CH:6][CH:7]=1.[Cl-].[NH4+]>CCO.O.[Fe]>[NH2:18][C:9]1[C:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[N:11][O:12][C:8]=1[C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
material
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1=C(C(=NO1)C(=O)OCC)[N+](=O)[O-]
Name
Quantity
6 mL
Type
solvent
Smiles
CCO
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
160 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
1.6 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered after 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (20% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NOC1C1=CC(=CC=C1)Br)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 390 mg
YIELD: PERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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